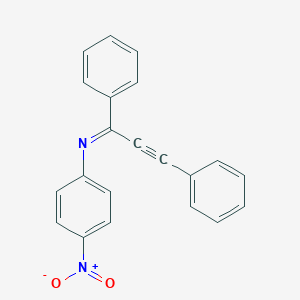![molecular formula C20H25N5O2 B274398 N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-3-methylbutan-1-amine](/img/structure/B274398.png)
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-3-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-3-methylbutan-1-amine, also known as MTBMA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-3-methylbutan-1-amine has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and cardiovascular disorders. In pharmacology, this compound has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the development of novel therapeutics. In neuroscience, this compound has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release.
Mechanism of Action
The mechanism of action of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-3-methylbutan-1-amine is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the cellular defense against oxidative stress. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as the ability to modulate neurotransmitter release. This compound has also been shown to induce cell death in cancer cells, suggesting its potential as a cancer therapeutic.
Advantages and Limitations for Lab Experiments
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-3-methylbutan-1-amine has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to target multiple cellular pathways. However, this compound also has several limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-3-methylbutan-1-amine. One potential direction is the development of novel therapeutics based on this compound for the treatment of various diseases, including cancer and cardiovascular disorders. Another potential direction is the investigation of the neuroprotective effects of this compound and its potential applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other cellular pathways.
Synthesis Methods
The synthesis of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-3-methylbutan-1-amine involves a multi-step process that starts with the reaction of 3-methoxy-4-hydroxybenzaldehyde and 1-phenyl-1H-tetrazole-5-thiol to form 3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)thio]benzaldehyde. This intermediate is then reacted with 3-methyl-1-bromobutane and sodium hydride to yield the final product, this compound.
properties
Molecular Formula |
C20H25N5O2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C20H25N5O2/c1-15(2)11-12-21-14-16-9-10-18(19(13-16)26-3)27-20-22-23-24-25(20)17-7-5-4-6-8-17/h4-10,13,15,21H,11-12,14H2,1-3H3 |
InChI Key |
RRBIOXQRSSMNBV-UHFFFAOYSA-N |
SMILES |
CC(C)CCNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
Canonical SMILES |
CC(C)CCNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(E)-benzylideneamino]-1H-benzimidazol-2-one](/img/structure/B274322.png)


![N-[4-(acetylamino)phenyl]-4-nitrobenzamide](/img/structure/B274328.png)
![3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)

![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)


![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)

